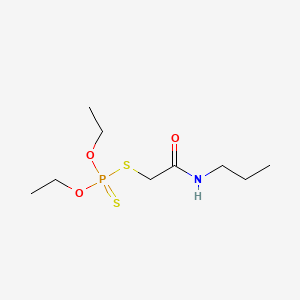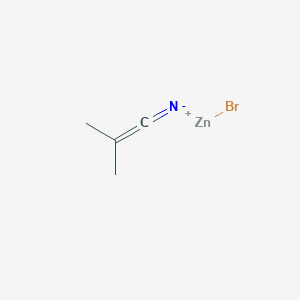
Phosphorodithioic acid, O,O-diethyl S-(2-oxo-2-(propylamino)ethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodithioic acid, O,O-diethyl S-(2-oxo-2-(propylamino)ethyl) ester is an organophosphorus compound with the molecular formula C_8H_18NO_3PS_2. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a phosphorodithioate group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O,O-diethyl S-(2-oxo-2-(propylamino)ethyl) ester typically involves the reaction of phosphorus pentasulfide with ethanol to form diethyl dithiophosphate. This intermediate is then reacted with 2-oxo-2-(propylamino)ethyl chloride under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorodithioic acid, O,O-diethyl S-(2-oxo-2-(propylamino)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates.
Reduction: Reduction reactions can convert it into phosphorodithioates.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Phosphorothioates
Reduction: Phosphorodithioates
Substitution: Various substituted phosphorodithioates
Wissenschaftliche Forschungsanwendungen
Phosphorodithioic acid, O,O-diethyl S-(2-oxo-2-(propylamino)ethyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized as an additive in lubricants and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-(2-oxo-2-(propylamino)ethyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl dithiophosphate
- Diethyl phosphorodithioate
- Diethyl ester of phosphorodithioic acid
- Dithiophosphoric acid, O,O-diethyl ester
Uniqueness
Phosphorodithioic acid, O,O-diethyl S-(2-oxo-2-(propylamino)ethyl) ester is unique due to its specific structural features, such as the presence of the 2-oxo-2-(propylamino)ethyl group. This structural variation imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
37744-79-9 |
|---|---|
Molekularformel |
C9H20NO3PS2 |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
2-diethoxyphosphinothioylsulfanyl-N-propylacetamide |
InChI |
InChI=1S/C9H20NO3PS2/c1-4-7-10-9(11)8-16-14(15,12-5-2)13-6-3/h4-8H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
FHPIIZPEKVSEKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)CSP(=S)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14664921.png)
![3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14664923.png)










![9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole](/img/structure/B14665006.png)
